2-(4-chlorophenoxy)-2-methyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-20(2,28-16-7-5-15(21)6-8-16)19(27)23-10-9-22-17-13-18(25-14-24-17)26-11-3-4-12-26/h3-8,11-14H,9-10H2,1-2H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVVSSFRYLVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide , known for its complex structure, has garnered interest in various fields including medicinal chemistry and pharmacology. Its potential biological activities, particularly in modulating cellular processes, make it a candidate for further research.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a chlorophenoxy group, a pyrimidinyl group, and a pyrrole moiety. This unique structure allows for various interactions with biological macromolecules, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino]ethyl]acetamide |
| CAS Number | 1396843-06-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the cell. By fitting into designated binding sites, it can modulate the activity of these targets, influencing various cellular signaling pathways. This mechanism is essential for its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of chlorophenoxy compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer progression. For example, compounds with similar pyrimidinyl structures have been shown to inhibit Aurora-A kinase activity, which is crucial for mitotic regulation.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | Aurora-A Kinase | 0.067 |
| Compound B (related chlorophenoxy derivative) | VEGF Receptor | 0.30 |
| Compound C (pyrimidine derivative) | CDK2 | 25 |
Pharmacological Applications
The potential pharmacological applications of This compound extend beyond oncology. The compound may also be explored for:
- Anti-inflammatory Effects : Similar compounds have shown promise in treating inflammatory diseases by inhibiting pathways associated with inflammation.
- Neurological Applications : Given the neurological effects observed in studies of chlorophenol derivatives, this compound may warrant investigation for neuroprotective properties.
Case Studies
- Antitumor Efficacy : A study conducted on a series of chlorophenoxy derivatives revealed that certain modifications could enhance their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The specific derivative showed an IC50 value significantly lower than that of standard chemotherapeutics.
- Inflammation Model : In a model of rheumatoid arthritis, a related compound demonstrated reduced inflammation markers in treated subjects compared to controls, suggesting potential utility in managing chronic inflammatory conditions.
Q & A
[Basic] What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-2-methyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide?
The synthesis typically involves multi-step reactions:
Core pyrimidine intermediate preparation : React 6-amino-pyrimidin-4-yl derivatives with pyrrole under nucleophilic substitution conditions (e.g., DMF, 80°C) to introduce the pyrrol-1-yl group .
Acetamide coupling : Couple the pyrimidine intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
[Advanced] How can researchers optimize reaction yields when synthesizing the pyrimidine core under nucleophilic substitution conditions?
Optimization strategies include:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. DMSO), and stoichiometric ratios (1:1 to 1:3 amine:electrophile) .
- Catalyst screening : Evaluate bases (e.g., K₂CO₃, Cs₂CO₃) to enhance nucleophilicity .
- In-line monitoring : Employ HPLC or FTIR to track reaction progress and identify side products (e.g., over-alkylation) .
[Basic] What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyrimidine/pyrrole), methyl groups (δ 1.2–1.5 ppm), and amide NH (δ 8.3–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons (δ 75–80 ppm for chlorophenoxy) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .
[Advanced] How can computational methods predict the compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the pyrimidine core and catalytic lysine residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to evaluate binding free energies (MM-PBSA) .
- SAR analysis : Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify key pharmacophores .
[Basic] What solvents and conditions are suitable for recrystallizing this compound?
- Solvent pairs : Ethanol/water (7:3 v/v) or acetone/hexane (gradient cooling from 50°C to 4°C) .
- Critical parameters : Slow cooling (1–2°C/min) to avoid amorphous precipitates and ensure crystal lattice integrity .
[Advanced] How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool IC₅₀ values from kinase inhibition assays (e.g., EGFR, BRAF) and apply ANOVA to identify outliers .
- Dose-response validation : Re-test disputed activity ranges using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Structural analogs : Compare with N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide to isolate substituent effects .
[Advanced] What strategies mitigate degradation during long-term stability studies?
- Forced degradation : Expose to accelerated conditions (40°C/75% RH, 14 days) and monitor via HPLC for hydrolytic (amide bond cleavage) or oxidative (chlorophenoxy group) degradation .
- Stabilizers : Add antioxidants (0.1% BHT) or lyophilize for storage .
[Basic] How is the compound’s logP experimentally determined, and what does it imply for bioavailability?
- Shake-flask method : Partition between octanol and PBS (pH 7.4), measure concentrations via UV-Vis (λ = 254 nm) .
- Interpretation : A logP >3 suggests high lipid permeability but potential solubility issues; formulation with cyclodextrins or nanoemulsions may improve absorption .
[Advanced] What catalytic systems enhance regioselectivity in pyrrole-pyrimidine coupling?
- Transition-metal catalysis : Pd(PPh₃)₄/CuI in THF under Sonogashira conditions for sp²-sp² cross-coupling .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) at 120°C .
[Advanced] How can isomerism (e.g., at the propanamide linkage) be characterized and controlled?
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol 90:10) to resolve R/S enantiomers .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration; hydrogen bonding between amide NH and pyrimidine N stabilizes one isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
